Cas no 58960-13-7 (2-Methyl-3,4-dihydro-2H-1,4-benzoxazine)

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound featuring a benzoxazine core structure with a methyl substituent at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its fused bicyclic framework, which imparts stability and reactivity for further functionalization. Its structural motif is valuable in the development of bioactive molecules, including potential CNS-active agents and antimicrobial compounds. The electron-rich aromatic system and the presence of a nitrogen-oxygen linkage enhance its utility in cyclization and substitution reactions. High purity grades are available to ensure consistent performance in research and industrial applications.
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine structure
58960-13-7 structure
Product Name:2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS No:58960-13-7
MF:C9H11NO
MW:149.189742326736
MDL:MFCD07364074
CID:1074597
PubChem ID:10396977
Update Time:2025-05-20

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
    • 2-methyl-3,4-dihydro-2H-benzo[1,4]oxazine
    • 3,4-Dihydro-2-methyl-2H-1,4-benzoxazine
    • ACMC-209m8n
    • ANW-33093
    • CTK8B1972
    • SBB080829
    • SureCN517074
    • AKOS004912537
    • SCHEMBL517074
    • AS-8491
    • 58960-13-7
    • EN300-73895
    • MFCD07364074
    • YKPYSZOCOIUSEZ-UHFFFAOYSA-N
    • AM804098
    • CS-0453972
    • 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE
    • Z1165160777
    • AB30912
    • DTXSID90439163
    • 2H-1,4-Benzoxazine, 3,4-dihydro-2-methyl-
    • ALBB-020595
    • MDL: MFCD07364074
    • Inchi: 1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3
    • InChI Key: YKPYSZOCOIUSEZ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2NCC1C

Computed Properties

  • Exact Mass: 149.08413
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>

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Additional information on 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Introduction to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 58960-13-7)

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, also known by its CAS number 58960-13-7, is a versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are characterized by a six-membered ring containing an oxygen atom and a nitrogen atom. The unique structure of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

The chemical structure of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzene ring fused with a five-membered oxazine ring. The presence of the methyl group at the 2-position imparts additional stability and reactivity to the molecule. This compound is typically synthesized through the condensation of o-vanillin with an appropriate amine, followed by cyclization and reduction steps. The synthetic route is well-documented in the literature and can be tailored to produce high yields of pure product.

In recent years, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a scaffold for the development of novel therapeutic agents. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Beyond its medicinal applications, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine has also found use in materials science. The compound can be polymerized to form thermosetting resins with excellent thermal stability and mechanical properties. These resins are used in various applications, including composites for aerospace and automotive industries. The ability to tailor the properties of these resins through chemical modification makes them highly versatile materials.

The environmental impact of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives is another area of active research. Studies have focused on developing greener synthetic methods to reduce the environmental footprint associated with the production and use of these compounds. For example, a recent paper in Green Chemistry described an efficient and environmentally friendly synthesis route using microwave-assisted reactions and recyclable catalysts.

In conclusion, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 58960-13-7) is a multifaceted compound with a wide range of applications in both pharmaceutical and materials science. Its unique chemical structure and versatile reactivity make it an important intermediate in the synthesis of biologically active compounds and high-performance materials. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in modern scientific endeavors.

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